molecular formula C9H10O3S B15276456 (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol

(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol

Cat. No.: B15276456
M. Wt: 198.24 g/mol
InChI Key: QSEKTJDNDHREAH-UHFFFAOYSA-N
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Description

(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanethiol is a sulfur-containing derivative of the benzodioxol scaffold. Its core structure features a 1,3-benzodioxol ring substituted with a methoxy group at position 7 and a methanethiol (-CH₂SH) moiety at position 3. The thiol group confers unique reactivity, enabling disulfide bond formation and interactions with biological targets via hydrogen bonding or nucleophilic attack.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

(7-methoxy-1,3-benzodioxol-5-yl)methanethiol

InChI

InChI=1S/C9H10O3S/c1-10-7-2-6(4-13)3-8-9(7)12-5-11-8/h2-3,13H,4-5H2,1H3

InChI Key

QSEKTJDNDHREAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methanethiol Group: This step involves the reaction of the intermediate compound with methanethiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-methoxy-2H-1,3-benzodioxol-5-yl)methanethiol involves its interaction with specific molecular targets. The methoxy and thiol groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Tubulin Binding : The chalcone analog (PDB: 5JVD) binds to tubulin’s colchicine site, stabilized by hydrophobic interactions with the benzodioxol and methoxy groups .
  • Thiol vs.

Physicochemical and Pharmacokinetic Properties

Comparative ADMET profiles of benzodioxol derivatives (from ):

Parameter Prop-2-en-1-one Analog Thiol Derivative (Predicted) Notes
Molecular Weight (g/mol) 382.88 ~260–300 Thiol group reduces molecular weight.
LogP (iLogP) 4.01 ~2.5–3.5 Thiol’s polarity may lower LogP.
H-Bond Donors 0 1 (SH group) Increased H-bonding potential.
TPSA (Ų) 82.74 ~60–70 Moderate solubility enhancement.
BBB Permeability High Moderate Thiols often exhibit lower BBB penetration.
Key Differences:
  • Reactivity : The thiol group may increase metabolic clearance via oxidation to sulfoxides or disulfides, unlike stable ketones or alcohols.
  • Toxicity : Thiols can form toxic metabolites (e.g., reactive oxygen species), necessitating careful toxicity profiling .

Structural Insights from Crystallography and Docking

  • Tubulin Complex (5JVD) : The chalcone analog’s benzodioxol ring occupies the hydrophobic "A pocket" of tubulin, while the methoxy group forms hydrogen bonds with Thr179 .
  • Antifungal Targets : Docking studies reveal that the prop-2-en-1-one derivative binds to squalene synthase via π-π stacking with Phe288 and hydrogen bonds with Asp59 .

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